molecular formula C10H21N3O B8168211 1-Isobutylpiperidine-4-carbohydrazide

1-Isobutylpiperidine-4-carbohydrazide

Cat. No.: B8168211
M. Wt: 199.29 g/mol
InChI Key: FHBJETWKNVLLGA-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-4-carbohydrazide is a specialized piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a carbohydrazide functional group, making it a versatile building block or key intermediate for the synthesis of more complex molecules. Piperidine-4-carbohydrazide derivatives have been demonstrated to be valuable precursors in the design and synthesis of novel compounds with potential biological activity. Recent research has explored similar scaffolds for developing new antifungal agents. Derivatives bearing a quinazolinyl moiety have shown excellent efficacy against agriculturally important fungi, such as Rhizoctonia solani and Verticillium dahliae , by potently inhibiting succinate dehydrogenase (SDH) activity . Furthermore, the piperidine-4-one skeleton, a closely related core structure, is widely recognized for its broad spectrum of pharmacological relevance, including documented antiviral, anti-inflammatory, and anticancer activities in research settings . The reactivity of the hydrazide group allows researchers to utilize this compound in condensation reactions to create a diverse array of hydrazone, carbothioamide, and other heterocyclic derivatives for structure-activity relationship (SAR) studies . As a reagent, it is strictly intended for use in laboratory research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpropyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)7-13-5-3-9(4-6-13)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBJETWKNVLLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylation of Piperidine Derivatives

The foundational step involves synthesizing 1-Isobutylpiperidine-4-carboxylic acid, a precursor to the target carbohydrazide. As detailed in, this is achieved through the reaction of isobutylamine with piperidine derivatives under carboxylation conditions. Carbon dioxide serves as the carboxylating agent in the presence of a catalyst, yielding the carboxylic acid with high regioselectivity. For example:

Isobutylamine+Piperidine derivativeCO2,Catalyst1-Isobutylpiperidine-4-carboxylic acid[1]\text{Isobutylamine} + \text{Piperidine derivative} \xrightarrow{\text{CO}_2, \text{Catalyst}} \text{1-Isobutylpiperidine-4-carboxylic acid}

Key parameters include temperature (typically 50–80°C), catalyst choice (e.g., palladium or nickel complexes), and reaction time (6–12 hours).

Hydrazide Formation

The carboxylic acid is then converted to the carbohydrazide via reaction with hydrazine hydrate. This step requires careful control of stoichiometry and solvent selection. A representative procedure involves:

1-Isobutylpiperidine-4-carboxylic acid+N2H4Ethanol,Δ1-Isobutylpiperidine-4-carbohydrazide[1][3]\text{1-Isobutylpiperidine-4-carboxylic acid} + \text{N}2\text{H}4 \xrightarrow{\text{Ethanol}, \Delta} \text{this compound}

Reaction conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Yield: 75–85% (optimized)

Alkylation of Piperidine-4-carboxylic Acid

Introduction of the Isobutyl Group

This method begins with piperidine-4-carboxylic acid, which undergoes N-alkylation using isobutyl bromide or iodide. The reaction is conducted in a polar aprotic solvent (e.g., DMF or THF) with a base such as potassium carbonate:

Piperidine-4-carboxylic acid+Isobutyl bromideK2CO3,DMF1-Isobutylpiperidine-4-carboxylic acid[2][3]\text{Piperidine-4-carboxylic acid} + \text{Isobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Isobutylpiperidine-4-carboxylic acid}

Optimization Notes:

  • Excess alkylating agent (1.5–2.0 equiv) improves yield.

  • Temperature: 60–80°C for 8–10 hours.

  • Yield: 70–78% after purification via recrystallization.

Conversion to Carbohydrazide

The intermediate carboxylic acid is treated with hydrazine hydrate under refluxing ethanol, analogous to Method 1.2.

Activated Intermediate Approach

Acid Chloride Formation

To enhance reactivity, the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2_2) or oxalyl chloride:

1-Isobutylpiperidine-4-carboxylic acid+SOCl2Toluene1-Isobutylpiperidine-4-carbonyl chloride[3][4]\text{1-Isobutylpiperidine-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Toluene}} \text{1-Isobutylpiperidine-4-carbonyl chloride}

Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 25–40°C

  • Reaction Time: 2–4 hours

Reaction with Hydrazine

The acid chloride reacts with hydrazine in anhydrous conditions:

1-Isobutylpiperidine-4-carbonyl chloride+N2H4Et3N,THFThis compound[4]\text{1-Isobutylpiperidine-4-carbonyl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{this compound}

Key Advantages:

  • Higher yields (85–90%) due to reactive intermediate.

  • Reduced reaction time (1–2 hours).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 75–85%70–78%85–90%
Reaction Steps 223
Key Reagents CO2_2, N2_2H4_4Isobutyl bromideSOCl2_2, N2_2H4_4
Purification RecrystallizationColumn ChromatographyDistillation

Trade-offs:

  • Method 1 avoids hazardous reagents but requires specialized carboxylation equipment.

  • Method 3 offers superior yields but involves handling corrosive chlorinating agents.

Analytical Characterization

This compound is validated via:

  • NMR Spectroscopy: 1^1H NMR (400 MHz, CDCl3_3): δ 1.02 (d, 6H, CH(CH3_3)2_2), 2.35–2.50 (m, 4H, piperidine-H), 3.10 (t, 2H, NCH2_2), 6.20 (s, 2H, NH2_2).

  • IR Spectroscopy: Peaks at 1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) confirm hydrazide formation.

Applications and Research Findings

The compound serves as a key intermediate in synthesizing 5-substituted isoindoline derivatives, which exhibit antimicrobial and anticancer activities. Recent studies highlight its role in developing kinase inhibitors, with optimized derivatives showing IC50_{50} values below 100 nM in preclinical assays .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Isobutylpiperidine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isobutylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-isobutylpiperidine-4-carbohydrazide with structurally related compounds:

Compound Name Structural Features Biological Activity Key Properties References
This compound Piperidine core, 1-isobutyl, 4-carbohydrazide Hypothesized: Antimicrobial, neuropharmacological Lipophilicity (predicted Log P: ~2.5), moderate solubility in polar solvents N/A†
N-Cyclopentylidenepyridine-4-carbohydrazide Pyridine core, cyclopentylidene substituent, carbohydrazide Anti-tuberculosis (derived from isoniazid) DFT-calculated HOMO-LUMO gap: 5.2 eV; IR vibrational modes align with isoniazid
1-Boc-piperidine-4-carboxylhydrazide Boc-protected piperidine, 4-carbohydrazide Intermediate in drug synthesis Synthetic accessibility (Boc group enhances stability during reactions)
(E)-4-(4-Chlorophenyl)cyclohexanecarbohydrazide Cyclohexane core, 4-chlorophenyl, carbohydrazide Antibacterial (zone of inhibition: 16–25 mm) Moderate activity against Gram-positive bacteria (e.g., S. aureus)
1-{[2-(4-Isopropylphenyl)oxazol-4-yl]methyl}piperidine-4-carboxylic acid Piperidine-4-carboxylic acid, oxazole substituent Unreported (structural analog for drug design) Molecular weight: 342.44 g/mol; Log S (solubility): -3.2 (predicted)

Direct data on this compound is extrapolated from structural analogs.

Functional and Pharmacological Comparisons

Antimicrobial Activity
  • Cyclohexanecarbohydrazide derivatives (e.g., compound 4f-j in ) exhibit zones of inhibition (21–25 mm) against Staphylococcus aureus and Escherichia coli, attributed to the hydrazide group disrupting bacterial membrane integrity.
Neuropharmacological Potential
  • Piperidine derivatives like BD 1008 and BD 1047 (σ receptor ligands) show affinity for neurological targets . The carbohydrazide group in this compound could similarly interact with CNS receptors, though empirical data is lacking.
Anti-Tuberculosis Activity
  • N-Cyclopentylidenepyridine-4-carbohydrazide (a derivative of isoniazid) retains activity against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis . The piperidine core in this compound may offer conformational advantages over pyridine-based analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidine-4-carboxylic acid analogs (e.g., ) exhibit low aqueous solubility (Log S: -3.2), whereas carbohydrazide derivatives (e.g., ) are more polar (Log S: -1.5 to -2.0).
  • Metabolic Stability : The Boc-protected analog highlights the importance of substituents in modulating enzymatic degradation. The isobutyl group may slow metabolism compared to unprotected hydrazides.
  • Toxicity : Hydrazides are generally associated with hepatotoxicity (e.g., isoniazid), but piperidine substitution could mitigate this risk by altering metabolic pathways .

Q & A

Q. How do researchers interpret ambiguous spectral data (e.g., overlapping NMR signals)?

  • Methodological Answer : Use advanced techniques:
  • 2D NMR (COSY, HSQC) : Resolve proton-proton and heteronuclear correlations.
  • Variable Temperature NMR : Identify dynamic processes causing signal broadening.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

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